Volatility Advantage: Melting Point Depression of >55 °C vs. Trimethyltin Chloride Enables Broader CVD/ALD Process Windows
Nonamethylstannasilazane (Me3SnN(SiMe3)2) exhibits a melting point of –20 to –22 °C, compared with +38.5 °C for trimethyltin chloride (Me3SnCl), the most commonly used industrial organotin reagent [1][2]. This melting point depression of approximately 58–60 °C means Me3SnN(SiMe3)2 is a free-flowing liquid at room temperature, eliminating the need for heated precursor delivery lines that are mandatory for solid Me3SnCl. The boiling point of Me3SnN(SiMe3)2 is 58–59 °C at 1 Torr, while Me3SnCl boils at 148 °C at 760 mmHg (estimated ~70–80 °C at 1 Torr based on vapor pressure curves) [1]. The lower boiling point at reduced pressure translates to a wider thermal budget for low-temperature deposition processes.
| Evidence Dimension | Melting point and boiling point as volatility indicators |
|---|---|
| Target Compound Data | Melting point: –20 to –22 °C; Boiling point: 58–59 °C at 1 Torr |
| Comparator Or Baseline | Me3SnCl: Melting point: +38.5 °C; Boiling point: 148 °C at 760 mmHg (vapor pressure ~51 mmHg at 25 °C) |
| Quantified Difference | ΔTm ≈ –58 to –60 °C (target lower); ΔTb at 1 Torr estimated ~10–20 °C lower for target |
| Conditions | Physical property measurements under inert atmosphere; vapor pressure data at 25 °C |
Why This Matters
A liquid precursor at ambient temperature simplifies CVD/ALD tool design, reduces cold-spot condensation risk, and extends the accessible substrate temperature range for thermally sensitive materials.
- [1] Yunshiji Chemical Database. 正甲基锡硅氮烷 (Nonamethylstannasilazane) Physical Properties. CAS 996-37-2. Accessed May 2026. View Source
- [2] Wikipedia. Trimethyltin chloride. Accessed May 2026. View Source
